![molecular formula C16H18N4O2 B2708963 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2198265-98-2](/img/structure/B2708963.png)
1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a 3,4-dihydro-2H-1-benzopyran-2-carbonyl group, an azetidin-3-yl group, and a 1H-1,2,3-triazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic groups. The 3,4-dihydro-2H-1-benzopyran-2-carbonyl group is a type of chroman, the azetidin-3-yl group is a type of azetidine, and the 1H-1,2,3-triazole group is a type of triazole .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1H-1,2,3-triazole group could potentially undergo reactions with nucleophiles or electrophiles, and the 3,4-dihydro-2H-1-benzopyran-2-carbonyl group could potentially undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the carbonyl group in the 3,4-dihydro-2H-1-benzopyran-2-carbonyl moiety could potentially influence the compound’s reactivity and polarity .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing derivatives of azetidin-2-one and thiazolidin-4-one incorporating pyrazole moieties, which exhibit significant biological activities. These compounds are synthesized through condensation reactions and characterized by analytical and spectral methods, indicating the chemical versatility of this scaffold for generating biologically active compounds (Abeed, Youssef, & Hegazy, 2017).
Antimicrobial Activity
A series of 1,4-disubstituted 1,2,3-triazoles containing benzofused N-heteroaromatic moieties have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. This research showcases the antimicrobial potential of triazole derivatives, highlighting their importance in the development of new antibacterial and antifungal agents (Kaushik et al., 2016).
Anticancer and Antioxidant Properties
Compounds derived from N-acyl imidates and heterocyclic amines, leading to fused heterocyclic 1,3,5-triazines, have been investigated for their anticancer and antioxidant activities. Some of these compounds have shown promising results against cancer cell lines and exhibited significant antioxidant capacity, suggesting potential applications in cancer treatment and prevention of oxidative stress-related diseases (Bekircan et al., 2005).
Application in Hydroamination Catalysis
New Rhodium(I) and Iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands have been synthesized and characterized. These complexes have been applied as catalysts for hydroamination, demonstrating the utility of triazole derivatives in facilitating chemical transformations, which is crucial for synthesizing complex organic molecules (Hua et al., 2012).
Antitubercular Activity
Synthesis and evaluation of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives have shown significant antibacterial activities, including against Mycobacterium tuberculosis. This research contributes to the ongoing search for effective antitubercular agents, addressing the global challenge of tuberculosis (Ellouz et al., 2018).
特性
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-9-12(10-19)11-20-8-7-17-18-20/h1-4,7-8,12,15H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXGTWFSDPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

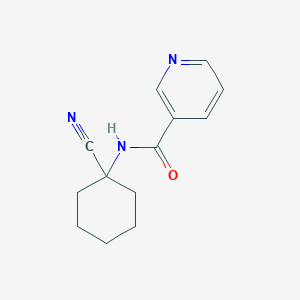


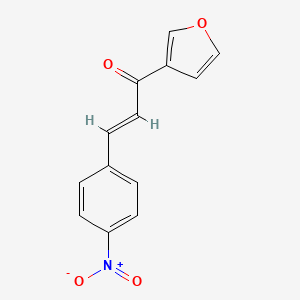
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)
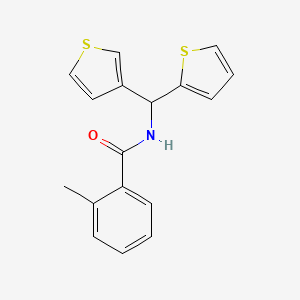

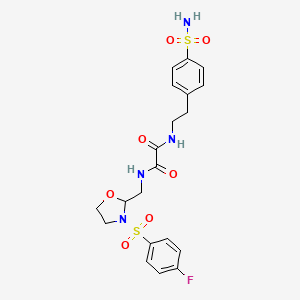
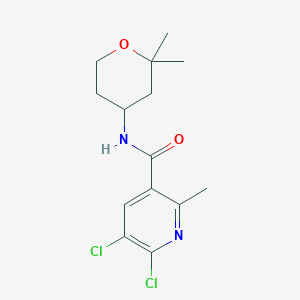
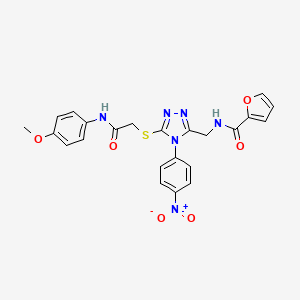
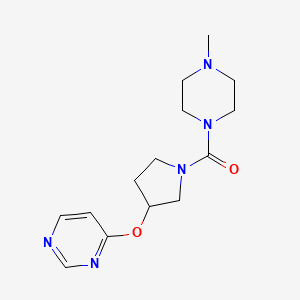
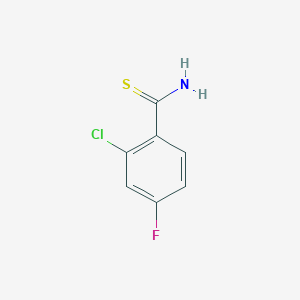
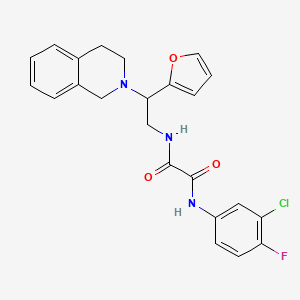
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2708903.png)